4-hydroxy-1-N-(beta-hydroxypropyl)indole
Description
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
1-(2-hydroxypropyl)indol-4-ol |
InChI |
InChI=1S/C11H13NO2/c1-8(13)7-12-6-5-9-10(12)3-2-4-11(9)14/h2-6,8,13-14H,7H2,1H3 |
InChI Key |
UPSQXZSGCSPEHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=CC2=C1C=CC=C2O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Indole Derivatives
Substituent Effects on Reactivity and Solubility
The beta-hydroxypropyl group in 4-hydroxy-1-N-(beta-hydroxypropyl)indole distinguishes it from simpler N-alkylated indoles. For example:
- N-Butylindole derivatives (e.g., 3-butylindole and 1,3-dibutylindole) exhibit increased lipophilicity compared to the hydroxypropyl-substituted analog, as seen in alkylation studies using 1-iodobutane in ionic liquid solvents .

- N-Cyclopropylindole carboxamide (compound 11 in ) demonstrates how steric and electronic effects of substituents modulate bioactivity. The hydroxypropyl group in this compound may offer enhanced water solubility compared to cyclopropyl or aryl substituents, as suggested by the solubility data for 7-(beta-hydroxypropyl)theophylline (water solubility: 100 mg/ml) .
Bioactivity and Functional Group Interactions
While direct bioactivity data for this compound are unavailable, comparisons with related compounds highlight the role of substituents:
- Aza-indoles and carboxamides (e.g., compounds 80–87 in ) exhibit varied pharmacological profiles depending on substituent polarity. The hydroxypropyl group may enhance membrane permeability or target binding compared to bulkier aryl or halogenated groups.
- 1H-Indole-4-carbaldehyde () underscores the importance of the 4-hydroxyl group in modulating electronic properties. The aldehyde group at the 4-position increases electrophilicity, whereas the hydroxyl group in this compound may favor hydrogen bonding or antioxidant activity.
Data Tables
Table 1: Comparison of Key Physical Properties
| Compound | Molecular Formula | Molecular Weight | Solubility (Water) | Key Substituents |
|---|---|---|---|---|
| This compound* | C₁₂H₁₅NO₂ | 205.25 | Moderate (estimated) | N-(beta-hydroxypropyl), 4-OH |
| 7-(beta-Hydroxypropyl)theophylline | C₁₀H₁₄N₄O₃ | 238.2 | 100 mg/ml | N7-(beta-hydroxypropyl) |
| 1H-Indole-4-carbaldehyde | C₉H₇NO | 145.16 | Low | 4-CHO |
| N-Cyclopropylindole carboxamide | C₁₂H₁₂N₂O | 200.24 | Low | N-cyclopropyl, 2-carboxamide |
*Estimated based on structural analogs.
Table 2: Alkylation Efficiency in Ionic Liquids (25°C)
| Alkylating Agent | Solvent | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| 1-Iodobutane | [bmim][Br] | 6 | 85 | |
| 1-Bromobutane | [mmim][OTs] | 12 | 78 | |
| 1-Chlorobutane | [mmim][OTs] | 24 | 45 |
Research Implications and Limitations
The synthesis and functionalization of this compound remain understudied in the provided evidence. While alkylation strategies for indoles are well-documented , the specific incorporation of a beta-hydroxypropyl group requires further optimization, particularly regarding regioselectivity and purification.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 4-hydroxy-1-N-(beta-hydroxypropyl)indole, and how can purity be optimized?
- Methodological Answer : Two primary approaches are viable:
- Williamson Ether Synthesis : React 4-hydroxyindole with beta-hydroxypropyl bromide in a polar aprotic solvent (e.g., DMF) using K₂CO₃ as a base at 60–80°C for 12–24 hours. Monitor progress via TLC (silica gel, ethyl acetate/hexane 3:7) .
- Reductive Amination : Use 4-hydroxyindole and beta-hydroxypropylamine with NaBH₃CN in methanol under nitrogen, followed by purification via column chromatography (silica gel, CH₂Cl₂/MeOH 95:5) to achieve >95% purity .
Q. How should researchers characterize the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Confirm substitution patterns via ¹H-NMR (δ 7.2–7.8 ppm for aromatic protons; δ 3.5–4.0 ppm for -OCH₂- groups) and ¹³C-NMR for carbonyl/alkyl linkages .
- LC-MS : Verify molecular ion peaks ([M+H]⁺ at m/z 220.1) and fragmentation patterns to rule out impurities .
- FT-IR : Identify hydroxyl (3200–3400 cm⁻¹) and amine (1550–1650 cm⁻¹) stretches to confirm functional groups .
Q. What solvent systems are optimal for solubility and stability studies of this compound?
- Methodological Answer :
- Solubility : Use DMSO for stock solutions (≥50 mM) due to the compound’s hydrophobicity; dilute in PBS (pH 7.4) for biological assays .
- Stability : Conduct accelerated degradation studies under UV light (254 nm) and varying pH (2–10) to identify degradation products via HPLC-DAD. Store at -20°C under inert gas to prevent oxidation .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound synthesis?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) at the B3LYP/6-31G* level to model transition states and identify energetically favorable pathways for alkylation .
- Reaction Path Search : Employ the Artificial Force Induced Reaction (AFIR) method to simulate intermediates and predict regioselectivity in N-substitution reactions .
- Machine Learning : Train models on PubChem reaction data (e.g., solvent polarity, temperature) to predict optimal conditions for yield maximization .
Q. What strategies resolve contradictions in reported biological activity data for indole derivatives?
- Methodological Answer :
- Dose-Response Analysis : Use standardized assays (e.g., MTT for cytotoxicity) across multiple cell lines (e.g., HepG2, MCF-7) to compare IC₅₀ values. Normalize data to positive controls (e.g., doxorubicin) .
- SAR Studies : Systematically modify substituents (e.g., beta-hydroxypropyl chain length) and correlate with bioactivity. For example, shorter chains may enhance membrane permeability but reduce target binding .
- Meta-Analysis : Aggregate data from ChEMBL and PubChem BioAssay to identify outliers and validate trends using ANOVA .
Q. How can advanced separation techniques improve purification of complex reaction mixtures?
- Methodological Answer :
- HPLC-PDA : Use a C18 column (5 µm, 250 × 4.6 mm) with gradient elution (water/acetonitrile + 0.1% TFA) to resolve N-alkylated isomers. Collect fractions at λ = 280 nm .
- Ionic Liquid Extraction : Apply 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF₆]) in biphasic systems to selectively partition the target compound from polar byproducts .
Q. What experimental designs validate the compound’s role as a kinase inhibitor?
- Methodological Answer :
- Kinase Profiling : Screen against a panel of 50+ kinases (e.g., EGFR, CDK2) using ATP-Glo assays. Calculate % inhibition at 10 µM and determine Kᵢ values via Lineweaver-Burk plots .
- Molecular Docking : Perform AutoDock Vina simulations with PDB structures (e.g., 1M17 for EGFR) to identify binding poses. Validate with mutagenesis studies on key residues (e.g., Lys721) .
Data Analysis and Contradiction Resolution
Q. How should researchers address discrepancies in reported LogP values for indole derivatives?
- Methodological Answer :
- Experimental Validation : Measure LogP via shake-flask method (octanol/water) with HPLC quantification. Compare with computational predictions (e.g., XLogP3, ALogPS) to identify systematic errors .
- QSAR Modeling : Develop partial least squares (PLS) models using descriptors like polar surface area and molar refractivity to refine predictions .
Q. What statistical approaches are recommended for analyzing dose-dependent toxicity data?
- Methodological Answer :
- Probit Analysis : Fit dose-response curves using maximum likelihood estimation to calculate LD₅₀/LC₅₀ values. Report 95% confidence intervals .
- Hill Slope Analysis : Assess cooperativity in binding using nonlinear regression (GraphPad Prism) to distinguish between allosteric and competitive inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

